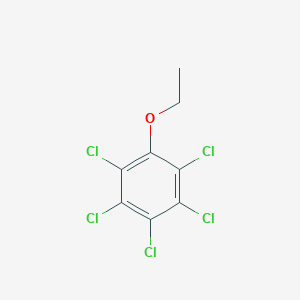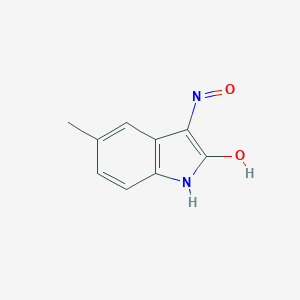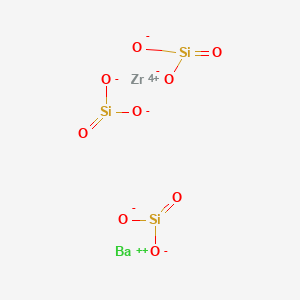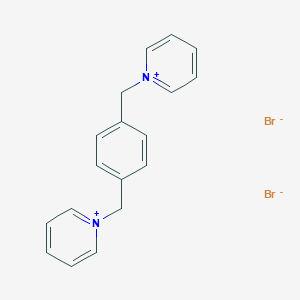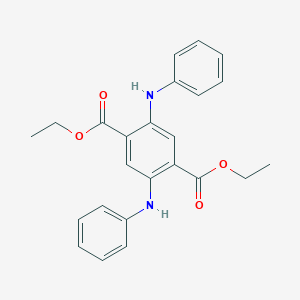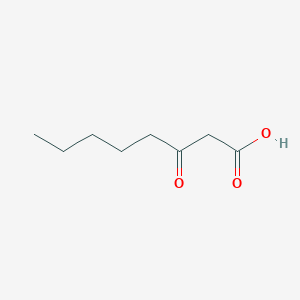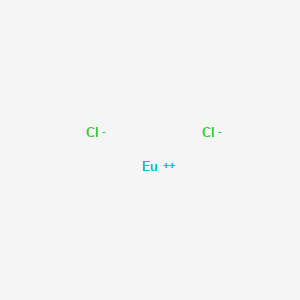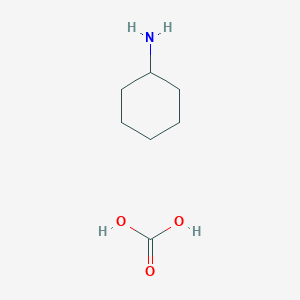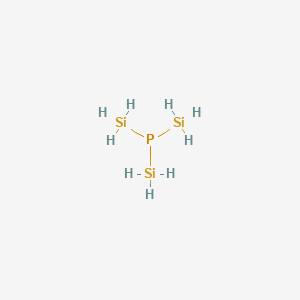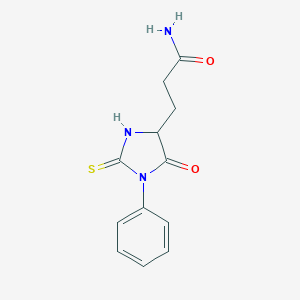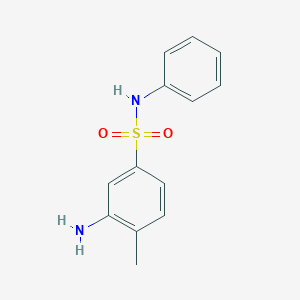![molecular formula C8H4N2O2S2 B082782 3,5-dihydro-[1,3]thiazolo[4,5-f][1,3]benzothiazole-2,6-dione CAS No. 13387-16-1](/img/structure/B82782.png)
3,5-dihydro-[1,3]thiazolo[4,5-f][1,3]benzothiazole-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-dihydro-[1,3]thiazolo[4,5-f][1,3]benzothiazole-2,6-dione is a heterocyclic compound that features a fused ring system containing both benzene and thiazole rings. This compound is known for its unique electronic properties and has been studied for various applications in materials science and organic electronics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[1,2-d:5,4-d]bisthiazole-2,6(3H,5H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with a suitable dicarbonyl compound, followed by oxidative cyclization to form the bisthiazole ring system . The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of Benzo[1,2-d:5,4-d]bisthiazole-2,6(3H,5H)-dione may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process .
化学反应分析
Types of Reactions
Benzo[1,2-d:5,4-d]bisthiazole-2,6(3H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzene or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
科学研究应用
Benzo[1,2-d:5,4-d]bisthiazole-2,6(3H,5H)-dione has been extensively studied for its applications in various fields:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.
作用机制
The mechanism by which Benzo[1,2-d:5,4-d]bisthiazole-2,6(3H,5H)-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and the target molecule .
相似化合物的比较
Similar Compounds
Benzo[1,2-d4,5-d’]bisthiazole: A similar compound with a different ring fusion pattern, known for its electronic properties and applications in organic electronics.
2,6-Diphenylbenzo[1,2-d4,5-d’]bisthiazole: Known for its nonlinear optical properties and thermal stability.
Uniqueness
Benzo[1,2-d:5,4-d]bisthiazole-2,6(3H,5H)-dione is unique due to its specific ring fusion pattern and the presence of the dione functionality, which imparts distinct electronic and chemical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
属性
IUPAC Name |
3,5-dihydro-[1,3]thiazolo[4,5-f][1,3]benzothiazole-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O2S2/c11-7-9-3-1-4-6(2-5(3)13-7)14-8(12)10-4/h1-2H,(H,9,11)(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHISFCSZOFBTGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC3=C1NC(=O)S3)SC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

